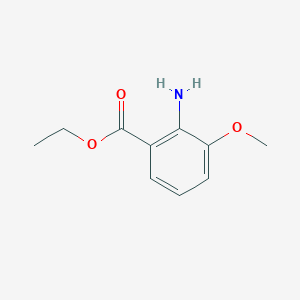

Ethyl 2-amino-3-methoxybenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-amino-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10(12)7-5-4-6-8(13-2)9(7)11/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQRTJXPJSRMAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the elucidation of the molecular structure of Ethyl 2-amino-3-methoxybenzoate, with each technique offering unique insights into its constituent atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the amino group protons, the methoxy (B1213986) protons, and the protons of the ethyl ester group. The integration of these signals would confirm the number of protons in each unique environment, while their splitting patterns (multiplicity) would reveal adjacent proton-proton coupling.

¹³C NMR: The carbon-13 NMR spectrum details the different carbon environments within the molecule. Key resonances would include those for the carbonyl carbon of the ester, the aromatic carbons (with variations in chemical shifts due to the influence of the amino and methoxy substituents), the methoxy carbon, and the two carbons of the ethyl group.

While specific, experimentally verified spectral data for this compound is not widely available in the cited literature, theoretical predictions and data from analogous structures, such as ethyl 2-amino-5-bromo-3-methylbenzoate, provide a basis for expected chemical shifts. For instance, aromatic protons typically appear in the δ 6.0-8.0 ppm range, while the ethyl group's quartet and triplet would be found further upfield.

Interactive Table: Predicted ¹H and ¹³C NMR Data Please note: The following data is a generalized prediction based on typical chemical shift values for similar functional groups.

| Assignment | ¹H NMR Predicted δ (ppm) | ¹³C NMR Predicted δ (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 150 |

| NH₂ | 4.0 - 5.0 (broad) | N/A |

| O-CH₃ | 3.8 - 4.0 | 55 - 60 |

| O-CH₂-CH₃ | 4.1 - 4.4 (quartet) | 60 - 65 |

| O-CH₂-CH₃ | 1.2 - 1.5 (triplet) | 14 - 16 |

| C=O | N/A | 165 - 170 |

| Aromatic C-NH₂ | N/A | 140 - 150 |

| Aromatic C-O | N/A | 150 - 160 |

These spectroscopic methods probe the vibrational and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the presence of specific functional groups. For this compound, characteristic absorption bands would be expected. The N-H stretching of the primary amine would appear as a doublet in the 3300-3500 cm⁻¹ region. The C=O stretch of the ester group would be visible as a strong band around 1700-1730 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. Finally, the C-O stretches of the ester and ether linkages would produce signals in the 1000-1300 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within the molecule, particularly those involving π-electrons in the benzene (B151609) ring. The presence of the amino and methoxy groups as auxochromes is expected to cause a bathochromic (red) shift of the absorption maxima (λ_max) compared to unsubstituted ethyl benzoate (B1203000).

Interactive Table: Expected IR and UV-Vis Data

| Technique | Functional Group | Expected Absorption |

| IR | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ |

| IR | C=O Stretch (Ester) | 1700 - 1730 cm⁻¹ |

| IR | Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ |

| IR | C-O Stretch (Ester/Ether) | 1000 - 1300 cm⁻¹ |

| UV-Vis | π → π* transitions | ~250 - 350 nm |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In Electrospray Ionization (ESI) mode, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound (C₁₀H₁₃NO₃), the exact mass of this ion would be used to confirm its molecular formula. Further fragmentation (MS/MS) would yield characteristic daughter ions, providing additional structural confirmation by showing the loss of fragments such as the ethyl or methoxy groups.

Solid-State Structural Analysis

The arrangement of molecules in the crystalline state governs the macroscopic properties of a material. X-ray diffraction and computational analyses are pivotal in understanding this arrangement.

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. It would also unequivocally establish the molecular geometry and confirm the connectivity of the atoms. Furthermore, SC-XRD can identify the predominant tautomeric form in the crystal lattice, although significant tautomerism is not expected for this particular molecule. While crystal structures for closely related compounds, such as ethyl 2,6-dimethoxybenzoate, have been reported, a specific SC-XRD study for this compound is not readily found in the searched literature.

The packing of molecules in a crystal is directed by a network of non-covalent interactions.

Hydrogen Bonding: The primary amine (N-H) and the carbonyl oxygen (C=O) of the ester are strong candidates for acting as hydrogen bond donors and acceptors, respectively. It is highly probable that these interactions play a crucial role in the formation of the supramolecular assembly, potentially leading to the formation of chains or sheets within the crystal lattice.

Interaction Energy, Energy Frameworks, and Void Analysis: These are further computational methods used to understand the crystal's stability and structure. Interaction energy calculations quantify the strength of pairs of molecules within the lattice. Energy frameworks provide a visual representation of the energetic architecture of the crystal, highlighting the strongest interaction pathways. Void analysis calculates the empty space within the crystal lattice, which can be important for understanding properties like stability and potential for guest inclusion.

While a dedicated crystallographic and computational study detailing these specific supramolecular features for this compound is not available in the reviewed sources, the principles of supramolecular chemistry suggest that the interplay of hydrogen bonding and other weak interactions would be key in defining its solid-state architecture.

Quantum Chemical and Computational Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules. By utilizing functionals like B3LYP, researchers can accurately model various aspects of ethyl 2-amino-3-methoxybenzoate.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis further explores the different spatial arrangements (conformers) of the molecule that can arise from the rotation around single bonds. In the case of this compound, key rotations would occur around the C-O bond of the ester group, the C-N bond of the amino group, and the C-O bond of the methoxy (B1213986) group. These rotations can lead to different conformers with varying stabilities.

While specific studies on the dimeric structures of this compound are not extensively documented, computational methods could be employed to investigate intermolecular interactions, such as hydrogen bonding between the amino group of one molecule and the carbonyl or methoxy oxygen of another, which would be crucial in understanding its solid-state packing and behavior in solution.

Torsional tautomerism, a phenomenon involving the interconversion of conformers by rotation around a single bond that also involves a change in the electronic state (e.g., through intramolecular charge transfer), is another area that can be explored. For instance, the twisting of the amino group relative to the benzene (B151609) ring could influence the molecule's electronic properties.

The optimized geometry of a related compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, was determined using DFT with the B3LYP/6-311G(d,p) level of theory, providing a precedent for the computational approach that could be applied to this compound. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters of a Substituted Benzoate (B1203000) Derivative (Calculated via DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.215 | O=C-O | 123.5 |

| C-O (ester) | 1.350 | C-O-C | 116.2 |

| C-N | 1.370 | C-C-N | 121.8 |

| C-O (methoxy) | 1.365 | C-C-O | 115.0 |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. oaji.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity and lower stability. For this compound, the HOMO is expected to be localized primarily on the amino group and the benzene ring, reflecting their electron-donating nature. The LUMO is likely to be distributed over the carbonyl group of the ester and the benzene ring, which can act as electron-accepting regions.

Intramolecular Charge Transfer (ICT) is a phenomenon where electron density is transferred from a donor part of the molecule to an acceptor part upon electronic excitation. In this compound, the amino group can act as an electron donor and the ester group as an electron acceptor, facilitated by the π-system of the benzene ring. FMO analysis helps in visualizing and quantifying this charge transfer. For instance, in a related compound, the HOMO was localized on the amino group and the LUMO on the carboxyl group, indicating the potential for ICT. researchgate.net

The HOMO-LUMO gap for ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate was calculated using the TD-DFT/B3LYP/6-311G(d,p) method, which could be similarly applied to the title compound. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters (Calculated via DFT)

| Parameter | Energy (eV) |

| E (HOMO) | -5.89 |

| E (LUMO) | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.64 |

| Ionization Potential (I) | 5.89 |

| Electron Affinity (A) | 1.25 |

| Global Hardness (η) | 2.32 |

| Global Softness (S) | 0.216 |

| Electronegativity (χ) | 3.57 |

| Chemical Potential (μ) | -3.57 |

| Electrophilicity Index (ω) | 2.75 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the molecular surface.

For this compound, the MEP map would likely show negative potential (typically colored red) around the oxygen atoms of the carbonyl and methoxy groups, as well as the nitrogen atom of the amino group, indicating these are regions susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms of the amino group and the alkyl part of the ester group, highlighting sites for potential nucleophilic interaction.

In a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, MEP analysis was used to identify electron-rich and electron-poor regions, demonstrating the utility of this method for understanding reactivity. nih.gov

Exploration of Electronic and Optical Properties

Computational methods are also employed to predict the electronic and optical behavior of molecules, which is crucial for applications in materials science and photonics.

Non-Linear Optical (NLO) properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser. Molecules with significant NLO properties are of interest for applications in optical communications and data storage. Key parameters include the average polarizability (α) and the first-order hyperpolarizability (β).

For a molecule to exhibit significant NLO response, it often possesses a strong donor-acceptor system that facilitates intramolecular charge transfer. In this compound, the amino group acts as an electron donor and the ester group as an acceptor, which could give rise to NLO activity. Computational studies can predict the values of α and β. For instance, the hyperpolarizability of 2-amino-3-methylpyridinium-3,5-dinitrobenzoate was found to be 37 times greater than that of urea, a standard reference material for NLO properties. researchgate.net

Table 3: Illustrative Non-Linear Optical Properties (Calculated via DFT)

| Property | Value (a.u.) |

| Average Polarizability (α) | ~25 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) | ~5 x 10⁻³⁰ esu |

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is often due to a difference in the dipole moments of the molecule in its ground and excited states. When a molecule is excited by light, its electron distribution can change, leading to a different dipole moment.

Computational studies can predict the absorption spectra of a molecule in different solvents, simulating the solvatochromic effect. Furthermore, the ground state (μg) and excited state (μe) dipole moments can be calculated. A significant difference between μg and μe is indicative of strong solvatochromism. For this compound, the presence of polar groups like the amino, methoxy, and ester functionalities suggests that it may exhibit solvatochromic behavior.

Experimental and computational studies on other molecules, such as 2-(3-oxo-3H-benzo[f]chromen-1-ylmethoxy)-benzoic acid methyl ester, have successfully used solvatochromic shift methods to determine excited state dipole moments. researchgate.net

Reactivity and Mechanism Studies

No published data could be located that specifically calculates the global reactivity descriptors for this compound. These descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial for predicting the chemical behavior of a molecule. Without dedicated Density Functional Theory (DFT) or other quantum chemical calculations for this specific compound, a data table of its chemical hardness, softness, electrophilicity index, and electronegativity cannot be provided.

The investigation of reaction mechanisms, such as intramolecular or intermolecular proton transfer, relies on the computational scanning of the potential energy surface. This allows for the identification of transition states and the calculation of activation energies. No studies detailing such reaction pathways for this compound were found. The presence of both a proton-donating amino group and proton-accepting carbonyl and methoxy groups suggests that such processes are plausible, but they have not been computationally explored in the available literature.

Advanced topological analyses provide deep insights into the nature of chemical bonds and non-covalent interactions within a molecule. The Quantum Theory of Atoms in Molecules (QTAIM) can characterize bond critical points, and the Noncovalent Interaction Index (NCIplot) is instrumental in visualizing weak interactions. Bond Evolution Theory (BET) would offer a dynamic perspective on bond formation and breaking during a reaction. Regrettably, no research applying these sophisticated analytical methods to this compound has been published.

Reactivity Profiles and Applications As a Synthetic Intermediate

Role in the Synthesis of Pharmaceutical Precursors and Intermediates

The heterocyclic scaffolds derived from Ethyl 2-amino-3-methoxybenzoate are central to many biologically active molecules, positioning this compound as a key intermediate in medicinal chemistry.

While specific examples detailing the use of this compound for the synthesis of CDK1/Cyclin B inhibitors, dipeptidyl peptidase inhibitors, or antitumor agents are not prominent in the reviewed literature, the core anthranilate structure is crucial for many bioactive compounds.

A significant finding highlights the relevance of the closely related compound, Mthis compound (MAM), a natural protoalkaloid, which has been identified as a promising atypical antipsychotic. This methyl ester analog demonstrates the potential of the 2-amino-3-methoxybenzoate scaffold in developing agents for neurological disorders. The structural similarity suggests that the ethyl ester could serve as a synthetic precursor for analogous antipsychotic drug candidates.

The available literature does not provide evidence for the use of this compound as a direct precursor in the synthesis of Acyclovir or its derivatives.

This compound serves as an intermediate for a range of chemical products. Its derivatives, particularly anthranilate esters, have established applications in various industries. rsc.org In the field of agrochemicals, anthranilate esters such as methyl anthranilate and ethyl anthranilate are known to function as effective insect repellents. jmb.or.kr This suggests a potential application for this compound and its derivatives in the development of agrochemical products. Its ability to be transformed into stable heterocyclic systems also makes it a valuable intermediate for creating a library of compounds for both pharmaceutical and agrochemical screening.

Catalytic Applications and Ligand Design

This compound serves as a valuable precursor in two distinct and sophisticated fields of chemistry: probing the intricate mechanisms of enzymes and constructing specialized ligands for metal complexes. The unique arrangement of its functional groups—an amine, a methoxy (B1213986) group, and an ethyl ester on an aromatic ring—provides a versatile platform for these applications.

Substrate in Enzyme Catalysis Studies to Probe Enzymatic Mechanisms

The functional groups on the molecule offer specific interaction points that can be used to map the active site of an enzyme. The amino and methoxy groups can act as hydrogen bond donors and acceptors, while the ester group provides a site for potential hydrolytic cleavage. These interactions help stabilize the substrate within the active site, a critical function in nearly all enzyme classes. nih.gov

Research into enzymes like ethylbenzene (B125841) dehydrogenase, which hydroxylates aromatic compounds, demonstrates that substituents such as methoxy and amino groups on a ring structure significantly influence the enzyme's affinity and catalytic speed. nih.gov By introducing a substrate like this compound into such a system, researchers could measure kinetic parameters to understand how the enzyme accommodates the specific steric and electronic profile of the molecule. The analysis of reaction products could reveal whether the enzyme performs hydroxylation, demethylation, or hydrolysis, thereby providing insight into the enzyme's regioselectivity and reaction pathway. nih.gov

Table 1: Potential Enzymatic Interactions of this compound Functional Groups

| Functional Group | Potential Role in Enzyme Active Site | Type of Information Gained |

|---|---|---|

| Amino Group (-NH₂) | Hydrogen bond donor; Nucleophile | Probing interactions with acidic residues (e.g., Asp, Glu); Investigating potential for covalent bond formation. nih.govnih.gov |

| Methoxy Group (-OCH₃) | Hydrogen bond acceptor; Steric block | Mapping the size and polarity of the active site pocket; Studying potential demethylation reactions. |

| Ethyl Ester (-COOCH₂CH₃) | Hydrogen bond acceptor; Hydrolysis site | Investigating the presence of hydrolytic residues (e.g., Serine proteases); Probing binding affinity. nih.gov |

| Aromatic Ring | π-stacking interactions; Site of oxidation | Understanding interactions with aromatic residues (e.g., Phe, Tyr, Trp); Probing oxidative mechanisms (e.g., hydroxylation). nih.gov |

Development of Ligands (e.g., Tridentate Ligands for Metal Complexes)

The field of coordination chemistry relies on the design of organic molecules, or ligands, that can bind to metal ions to form complexes with specific properties. Tridentate ligands, which bind to a metal center through three donor atoms, are of particular interest for their ability to create stable, well-defined geometric structures. nih.govresearchgate.net

This compound is an ideal starting material for the synthesis of custom tridentate ligands. The primary amine group is a reactive handle that can be readily modified, often through condensation with an aldehyde or ketone to form a Schiff base. nih.govnih.gov This reaction creates a new donor atom (the imine nitrogen) in addition to the existing potential donor atoms within the molecule's backbone.

For instance, reacting this compound with salicylaldehyde (B1680747) would produce a Schiff base ligand. This new molecule could potentially act as a tridentate ligand, binding a metal ion using the imine nitrogen, the phenolic oxygen from the salicylaldehyde moiety, and one of the oxygen atoms from the original molecule (either the methoxy or the ester carbonyl oxygen). This N,O,O-donor set can form stable complexes with a variety of transition metals. nih.gov The resulting metal complexes can exhibit specific coordination geometries, such as facial (fac) or meridional (mer), which dictate their chemical and physical properties. researchgate.net The synthesis of such complexes is a foundational step in developing new catalysts, materials, and therapeutic agents. nih.govresearchgate.net

Table 2: Hypothetical Synthesis and Properties of a Tridentate Ligand from this compound

| Step | Description | Reactants | Product | Potential Donor Atoms |

|---|---|---|---|---|

| 1. Ligand Synthesis | Schiff Base Condensation | This compound, Salicylaldehyde | Tridentate Schiff Base Ligand | Imine Nitrogen, Phenolic Oxygen, Methoxy/Ester Oxygen |

| 2. Complex Formation | Chelation with Metal Salt | Resulting Schiff Base Ligand, Metal(II) or Metal(III) salt (e.g., Ni(II), Co(III), Ru(III)) nih.govresearchgate.netresearchgate.net | Metal-Ligand Complex | N/A |

Emerging Research Directions and Future Perspectives

Potential in Advanced Materials Science and Polymer Chemistry

Ethyl 2-amino-3-methoxybenzoate is recognized as a valuable organic building block and monomer. bldpharm.com Its bifunctional nature, possessing both an amine and an ester group, makes it a candidate for polymerization reactions. These functional groups offer reactive sites for creating specialty polymers, resins, and coatings with tailored properties. The methoxy (B1213986) group on the benzene (B151609) ring can further influence the characteristics of resulting materials, potentially enhancing thermal stability, solubility in organic solvents, and adhesion.

The incorporation of this monomer into polymer chains could lead to the development of advanced materials. For instance, its aromatic structure can contribute to the rigidity and strength of polymers, while the amine group can serve as a cross-linking site or a point for further chemical modification. Research in this area is focused on exploring how the specific substitution pattern of this compound can be leveraged to produce materials for high-performance applications, such as engineering plastics, protective coatings, and advanced composites.

Challenges and Opportunities in Novel Synthetic Route Development

The synthesis of this compound and its derivatives presents both challenges and opportunities for innovation. Current synthetic strategies often involve multi-step processes that may require optimization to improve yield, reduce costs, and enhance sustainability for potential industrial-scale production.

A significant opportunity lies in the development of more efficient catalytic systems. Novel catalysts could enable fewer reaction steps, milder reaction conditions, and higher selectivity, thereby minimizing the formation of byproducts. Furthermore, exploring green chemistry principles in the synthesis of this compound is a growing area of interest. This includes the use of environmentally benign solvents, reducing energy consumption, and utilizing renewable starting materials. The development of continuous flow processes for the synthesis of this compound could also offer advantages in terms of safety, scalability, and product consistency.

Advancements in Computational Modeling for Structure-Activity Relationship (SAR) Prediction

Computational modeling is an increasingly powerful tool for predicting the properties and activities of molecules like this compound, thereby accelerating research and development. By using computational methods, researchers can investigate the structure-activity relationships (SAR) of this compound and its derivatives without the need for extensive and time-consuming laboratory experiments.

These models can predict a range of properties, from physical characteristics to potential biological activities. For instance, computational tools can be used to simulate how the molecule might interact with biological targets, providing insights that can guide the design of new derivatives with enhanced pharmacological profiles. The data generated from these computational studies, such as electrostatic potential maps and molecular orbital calculations, are crucial for understanding the chemical reactivity and potential applications of this compound.

Exploration of Undiscovered Bioactive Mechanisms and Pharmacological Targets

The structural motifs present in this compound, namely the aminobenzoic acid core, are found in numerous biologically active compounds. This suggests that it could serve as a valuable scaffold for the discovery of new therapeutic agents. While extensive pharmacological studies on this specific compound are not widely published, its potential as a precursor or intermediate for pharmaceuticals is an active area of exploration.

Future research is expected to focus on screening this compound and its derivatives against a wide range of biological targets. This could uncover previously unknown bioactive mechanisms and identify novel pharmacological applications. Areas of particular interest may include its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The exploration of its metabolic pathways and potential interactions with key enzymes and receptors will be crucial in determining its therapeutic potential.

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-amino-3-methoxybenzoate, and how can reaction conditions be optimized for yield?

this compound can be synthesized via esterification of 2-amino-3-methoxybenzoic acid with ethanol under acidic catalysis (e.g., concentrated sulfuric acid) . Optimization involves monitoring reaction temperature (typically 60-80°C), molar ratios (acid:alcohol ~1:2), and reaction time (6-12 hours). Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

| Parameter | Optimal Condition |

|---|---|

| Catalyst | H₂SO₄ (conc.) |

| Temperature | 70°C |

| Solvent | Anhydrous ethanol |

| Purification Method | Recrystallization (EtOH/H₂O) |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H NMR (CDCl₃) reveals methoxy (δ ~3.8 ppm), ethyl ester (δ ~1.3 ppm triplet, δ ~4.3 ppm quartet), and aromatic proton signals (δ 6.5-7.5 ppm). ¹³C NMR confirms ester carbonyl (δ ~168 ppm) and methoxy carbons (δ ~56 ppm) .

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (ester C=O), and ~1250 cm⁻¹ (C-O-C) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 195 (C₁₀H₁₃NO₃) with fragmentation patterns matching ester cleavage .

Q. What are the solubility properties of this compound in common organic solvents?

The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or methanol. Limited solubility is observed in water or nonpolar solvents (e.g., hexane). Solubility data can be determined via gravimetric analysis or HPLC :

| Solvent | Solubility (mg/mL) |

|---|---|

| Ethanol | 25-30 |

| DMSO | >50 |

| Water | <1 |

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis or handling of powdered forms to prevent inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electron density distribution, identifying reactive sites. For example, the amino group’s lone pair and methoxy’s electron-donating effects influence electrophilic aromatic substitution regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

Q. How does the steric and electronic environment of the methoxy group affect catalytic hydrogenation of this compound?

The methoxy group’s electron-donating nature deactivates the aromatic ring, slowing hydrogenation. Steric hindrance at the 3-position can be quantified via Hammett constants (σ) or kinetic studies under H₂/Pd-C conditions .

Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor in cancer research?

Molecular docking simulations (e.g., AutoDock Vina) can map interactions between the ester’s carbonyl group and ATP-binding pockets of kinases. Competitive inhibition assays (e.g., with ATP-γ-S) validate binding affinity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.